Thioglycerol

Description

Propriétés

IUPAC Name |

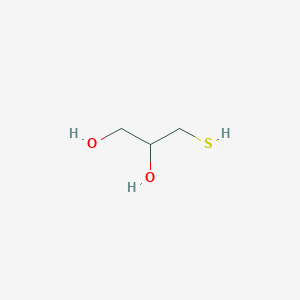

3-sulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUIMOJAAPLTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046512 | |

| Record name | 1-Thioglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline] | |

| Record name | 1,2-Propanediol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Thioglycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

118 °C @ 5 MM HG | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER, VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.295 | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH, VERY VISCOUS LIQUID, COLORLESS OR PALE YELLOW | |

CAS No. |

96-27-5 | |

| Record name | Thioglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monothioglycerol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monothioglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Thioglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOTHIOGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAO1P0WSXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Epoxide Ring-Opening : H₂S attacks the less substituted carbon of glycidol’s epoxide group, forming a thiol intermediate.

-

Proton Transfer and Stabilization : The intermediate undergoes acid-catalyzed rearrangement to yield 3-mercapto-1,2-propanediol.

Key operational parameters include:

-

Molar Ratio : H₂S to glycidol ratios of 3:1 to 10:1, with optimal yields at 4:1–6:1. Excess H₂S ensures complete conversion and minimizes side reactions.

-

Temperature : Maintained below 150°C to prevent glycidol polymerization.

-

Catalysts : Acidic or basic catalysts (e.g., Amberlyst resins) enhance reaction rates and selectivity.

Industrial-Scale Process Design

The patent describes both batch and continuous processes. In continuous mode, glycidol and H₂S are pumped into a solid-bed reactor containing a heterogeneous catalyst (e.g., ion-exchange resins). Heat management is critical, as the exothermic reaction requires cooling via reactor jackets. Post-reaction, excess H₂S is recovered through condensation, and the crude product is vacuum-distilled to achieve >90% purity.

Table 1: Key Process Parameters for H₂S-Glycidol Reaction

| Parameter | Range | Optimal Value |

|---|---|---|

| H₂S:Glycidol Molar Ratio | 3:1 – 10:1 | 4:1 – 6:1 |

| Temperature | 50°C – 150°C | 80°C – 120°C |

| Pressure | 5 – 20 bar | 10 bar |

| Catalyst | Amberlyst-15 | Ion-exchange resins |

| Yield | 70% – 85% | 82% |

Alternative Synthetic Routes and Modifications

While the H₂S-glycidol route dominates industrial production, laboratory-scale methods have been explored for specialized applications.

Thiol-Ester Rearrangement

A study by AOCS highlights the synthesis of 3-mercapto-1,2-propanediol derivatives via S-acylation. Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), fatty acids selectively acylate the sulfhydryl group, forming thiol esters. Although this method primarily targets ester production, hydrolysis of these esters under basic conditions can regenerate the parent diol.

Purification and Characterization

Crude 3-mercapto-1,2-propanediol requires rigorous purification to meet research and industrial standards.

Vacuum Distillation

Post-reaction mixtures are subjected to fractional distillation under reduced pressure (5–10 mmHg), isolating the product at 117°C–119°C. This step removes unreacted glycidol, H₂S residuals, and oligomeric byproducts.

Analytical Validation

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic peaks at δ 3.70–3.90 (m, –CH₂OH), δ 2.70–2.90 (m, –CH₂SH), and δ 1.80–2.10 (bs, –OH/–SH).

-

FT-IR : Strong bands at 2550 cm⁻¹ (S–H stretch) and 3300 cm⁻¹ (O–H stretch) confirm functional groups.

-

Titrimetric Assay : Purity ≥90% is verified via thiol-group titration .

Analyse Des Réactions Chimiques

Types de réactions : Le monothioglycérol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le monothioglycérol peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Le monothioglycérol peut être réduit à l'aide de réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Le monothioglycérol peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles.

Principaux produits formés :

Oxydation : Acides sulfoniques, sulfoxydes

Réduction : Thiols, alcools

Substitution : Thiols substitués, éthers

4. Applications de la recherche scientifique

Le monothioglycérol a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Le monothioglycérol est utilisé comme agent réducteur dans diverses réactions chimiques.

Médecine : Le monothioglycérol est utilisé dans la formulation de produits pharmaceutiques et cosmétiques.

Industrie : Le monothioglycérol est utilisé dans la production de polymères, de résines et d'adhésifs.

5. Mécanisme d'action

Le monothioglycérol exerce ses effets par l'intermédiaire de son groupe thiol, qui peut subir des réactions redox avec diverses molécules biologiques. Le groupe thiol peut donner des électrons aux espèces réactives de l'oxygène, les neutralisant ainsi et protégeant les cellules des dommages oxydatifs. Le monothioglycérol peut également interagir avec les ions métalliques, formant des complexes stables qui empêchent les réactions d'oxydation catalysées par les métaux .

Cibles moléculaires et voies :

Applications De Recherche Scientifique

Polymer Chemistry

3-Mercapto-1,2-propanediol is used in the synthesis of polyhydroxyurethanes and semi-interpenetrating polymer networks (semi-IPN) hydrogels. These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Nanotechnology

The compound plays a crucial role in the functionalization of nanoparticles. It facilitates the direct binding of enzymes to iron oxide nanoparticles, which can be used in various biotechnological applications . Additionally, it has been employed in the synthesis of monolayer protected gold nanoparticles (MPD-MPCs), which are characterized for their stability and potential use in electronic devices .

Shape Memory Polymers

3-Mercapto-1,2-propanediol is utilized in the synthesis of shape memory polyurethanes through thiol-ene click reactions. These materials have applications in smart textiles and medical devices that require specific shape recovery properties under certain conditions .

Low-Temperature Synthesis of Nanomaterials

Recent studies have shown that 3-Mercapto-1,2-propanediol is effective in synthesizing europium-doped yttrium oxide nanophosphors at low temperatures. These materials are essential for developing near-ultraviolet light-emitting diodes (LEDs) and other optoelectronic devices .

Chiral Nanostructures

Research has demonstrated that gold Janus nanoparticles can be synthesized using 3-Mercapto-1,2-propanediol. These nanoparticles exhibit unique plasmonic circular dichroism properties, which can be exploited in sensors and advanced optical devices .

Case Study 1: Nanoparticle Functionalization

In a study conducted by Sidhu et al. (2024), 3-Mercapto-1,2-propanediol was used to functionalize iron oxide nanoparticles for enzyme immobilization. The resulting nanoparticles demonstrated improved catalytic activity and stability, showcasing their potential for use in biosensors and biocatalysis applications.

Case Study 2: Hydrogel Development

Carbajo-Gordillo et al. (2024) investigated the use of 3-Mercapto-1,2-propanediol in developing polyhydroxyurethane-based hydrogels with enhanced mechanical properties. The study concluded that these hydrogels could be effectively used in drug delivery systems due to their biocompatibility and controlled release capabilities.

Data Table: Summary of Applications

Mécanisme D'action

Monothioglycerol exerts its effects through its thiol group, which can undergo redox reactions with various biological molecules. The thiol group can donate electrons to reactive oxygen species, thereby neutralizing them and protecting cells from oxidative damage. Monothis compound can also interact with metal ions, forming stable complexes that prevent metal-catalyzed oxidation reactions .

Molecular Targets and Pathways:

Prolyl endopeptidase: Monothis compound inhibits the activity of prolyl endopeptidase, an enzyme involved in the degradation of proline-containing peptides.

Redox pathways: Monothis compound participates in redox reactions, maintaining the redox balance in cells and protecting them from oxidative stress.

Comparaison Avec Des Composés Similaires

Chemical Structure and Physical Properties

Structurally analogous thiols and diols are compared below:

Key Observations :

Research Findings :

- In RNA extraction, 3-mercapto-1,2-propanediol demonstrated comparable efficiency to β-mercaptoethanol without requiring protocol adjustments beyond centrifugation modifications .

- Studies on zinc(II) complexation showed 3-mercapto-1,2-propanediol forms polynuclear complexes distinct from those of β-mercaptoethanol, suggesting divergent redox behaviors .

Demasking/Masking Agents in Analytical Chemistry

3-Mercapto-1,2-propanediol is favored in titrimetric analyses for its rapid action and procedural simplicity:

Advantages :

Nanotechnology and Material Science

In nanoparticle synthesis, 3-mercapto-1,2-propanediol enables unique assembly behaviors:

Research Highlight :

- Xu et al. demonstrated that Janus particles coated with 3-mercapto-1,2-propanediol exhibit super-particulate assemblies due to asymmetrical surface interactions, a property absent in homogeneously functionalized particles .

Activité Biologique

3-Mercapto-1,2-propanediol, also known as thioglycerol or monothis compound, is a sulfur-containing compound with diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and biotechnology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Name: 3-Mercapto-1,2-propanediol

- CAS Number: 96-27-5

- Molecular Weight: 108.16 g/mol

- Appearance: Viscous colorless to slightly yellowish liquid

- Solubility: Soluble in water and alcohols

- pH: 3.5 to 7 (10% aqueous solution)

| Property | Value |

|---|---|

| Boiling Point | 248 °C |

| Specific Gravity | 1.240 to 1.250 (25 °C) |

| LD50 (rat) | 0.39 g/kg (intraperitoneal) |

| LD50 (mouse) | 0.34 g/kg (intraperitoneal) |

Biological Activities

1. Antioxidant Properties

3-Mercapto-1,2-propanediol exhibits significant antioxidant capabilities. It acts as a reducing agent, capable of breaking disulfide bonds in proteins and thus stabilizing the structure of various biomolecules. This property makes it valuable in pharmaceutical formulations as a stabilizer for sensitive compounds such as antibiotics .

2. Antibacterial Effects

The compound has demonstrated antibacterial activity and is used as a preservative in cosmetic and pharmaceutical products. Its ability to inhibit bacterial growth is attributed to its thiol group, which can interact with bacterial cell membranes and proteins .

3. Role in Cancer Research

Recent studies have highlighted the potential of 3-Mercapto-1,2-propanediol in cancer therapy. For instance, it has been shown to enhance the efficacy of certain chemotherapeutic agents by inducing apoptosis in cancer cells. In vitro studies using human pancreatic cancer cell lines indicated that treatments involving this compound significantly reduced tumor growth by promoting programmed cell death mechanisms .

4. Polymerization Regulator

In materials science, 3-Mercapto-1,2-propanediol serves as a polymerization regulator in radical polymerization processes. It facilitates the formation of water-soluble polymers and enhances the properties of hydrogels used in biomedical applications .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of 3-Mercapto-1,2-propanediol on pancreatic cancer cells. The results showed a marked decrease in cell viability when treated with this compound in conjunction with plasma-treated solutions. The mechanism involved the induction of apoptosis and was confirmed through various assays measuring cell proliferation and apoptosis markers .

Case Study 2: Antibacterial Applications

In another research project focusing on cosmetic formulations, 3-Mercapto-1,2-propanediol was incorporated into creams and lotions as an antibacterial agent. Clinical trials indicated a significant reduction in microbial contamination compared to control products lacking this compound, demonstrating its effectiveness as a preservative .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Mercapto-1,2-propanediol relevant to experimental handling?

- Answer: Critical properties include:

- Density : 1.23–1.25 g/cm³ at 20°C .

- Boiling Point : 118°C (at 5 mmHg) .

- Solubility : Slightly soluble in water, miscible in ethanol .

- Flash Point : Varies between 99°C (closed cup) and 113°C —researchers should validate using certified safety data sheets.

- Refractive Index : 1.5073–1.530 .

- Methodological Note: These properties inform solvent selection, reaction temperature limits, and safety protocols (e.g., avoiding open flames).

Q. What precautions are necessary when storing and handling 3-Mercapto-1,2-propanediol in laboratory settings?

- Answer:

- Storage : Seal containers tightly; store at 2–30°C in cool, dry conditions .

- Handling : Use PPE (gloves, goggles) due to acute toxicity (H302, H311) and skin irritation risks (H315) . Avoid inhalation (S23) and exposure to air/moisture to prevent oxidation .

- Safety Classification : WGK 3 (severely hazardous to water) ; Packing Group III for transport .

Q. How can researchers verify the purity and identity of 3-Mercapto-1,2-propanediol in synthetic workflows?

- Answer:

- Purity Assay : ≥95% by HPLC or titration .

- Identity Confirmation : Match IR spectra to reference standards .

- Refractive Index : Validate against literature values (1.525–1.530) .

Advanced Research Questions

Q. What strategies are effective in preventing thiol group oxidation during experimental applications of 3-Mercapto-1,2-propanediol?

- Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon .

- Antioxidants : Add reducing agents (e.g., TCEP) to stabilize thiols .

- Low-Temperature Storage : Minimize degradation during long-term use .

Q. How does 3-Mercapto-1,2-propanediol facilitate the stabilization of semiconductor nanocrystals in aqueous solutions?

- Answer:

- Ligand Exchange : Thiol groups bind to CdTe nanocrystal surfaces, enabling pH-sensitive photoluminescence .

- Colloidal Stability : Hydroxyl groups improve water solubility and prevent aggregation .

- Methodological Tip : Optimize molar ratios (nanocrystal:ligand) to balance stability and quantum yield .

Q. What methodological considerations are critical when employing 3-Mercapto-1,2-propanediol in thiol-ene click chemistry for polymer synthesis?

- Answer:

- Stoichiometry : Maintain 1:1 thiol:ene ratio for efficient crosslinking .

- Catalysts : Use UV light or thermal initiators (e.g., AIBN) .

- Side Reactions : Monitor disulfide formation via Raman spectroscopy .

Q. What analytical challenges exist in characterizing 3-Mercapto-1,2-propanediol-containing hydrogels for biomedical applications?

- Answer:

- Crosslinking Density : Quantify via swelling tests or rheology .

- Biocompatibility : Assess cytotoxicity using ISO 10993-5 standards .

- Degradation Kinetics : Track hydrolytic stability under physiological pH (7.4) .

Data Contradictions & Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.